Foroxymithine Exhibits >14-Fold Selectivity for ACE Over Nine Other Peptidases, a Selectivity Profile Not Matched by Generic ACE Inhibitors
Foroxymithine inhibits bovine lung ACE with an IC₅₀ of 7 µg/mL (approximately 12 nM given MW 575.57), while against nine other peptidases—including carboxypeptidase A, chymotrypsin, trypsin, papain, and thermolysin—the IC₅₀ exceeds 100 µg/mL in every case, yielding a selectivity window of >14-fold [1]. In contrast, the widely used ACE inhibitor captopril, despite its high potency (IC₅₀ ≈ 6 nM), also inhibits leukotriene A₄ hydrolase (IC₅₀ = 11 µM) and tyrosinase, demonstrating a broader off-target profile . This makes foroxymithine a superior tool compound for experiments requiring clean ACE-specific inhibition in complex peptidase environments.
| Evidence Dimension | Peptidase selectivity (ratio of off-target IC₅₀ to target IC₅₀) |
|---|---|
| Target Compound Data | ACE IC₅₀ = 7 µg/mL (~12 nM); IC₅₀ >100 µg/mL for all nine off-target peptidases |
| Comparator Or Baseline | Captopril: ACE IC₅₀ ≈ 6 nM; also inhibits leukotriene A₄ hydrolase (IC₅₀ = 11 µM) and tyrosinase |
| Quantified Difference | Foroxymithine: >14-fold selectivity across nine peptidases; captopril: ~1,800-fold selectivity gap between ACE and LTA₄H but with additional off-targets |
| Conditions | Bovine lung ACE assay (modified Hayakari method); off-target peptidase panels as described in original isolation paper |
Why This Matters
Foroxymithine's clean peptidase selectivity profile eliminates confounding off-target inhibition observed with captopril in multi-enzyme systems, enabling unambiguous ACE-specific pharmacological studies.
- [1] Umezawa H, Aoyagi T, Ogawa K, Obata T, Iinuma H, Naganawa H, Hamada M, Takeuchi T. Foroxymithine, a new inhibitor of angiotensin-converting enzyme, produced by actinomycetes. J Antibiot (Tokyo). 1985;38(12):1813-1815. PMID: 3005216. View Source
